Fascaplysin is a marine-derived alkaloid originally isolated from the sponge Fascaplysinopsis reticulata. It belongs to a class of compounds known as β-carbolines, which are characterized by their complex bicyclic structures. Fascaplysin has garnered attention due to its diverse pharmacological activities, particularly its potential as an anticancer agent and its ability to target various biological pathways.
Fascaplysin is primarily sourced from marine organisms, particularly sponges. It is classified as a natural product and more specifically as an alkaloid due to its nitrogen-containing structure. The compound has been studied extensively for its therapeutic potential, particularly in oncology, where it exhibits cytotoxic effects against various cancer cell lines.
The synthesis of fascaplysin has been approached through various methods, focusing on efficiency and yield. Key synthetic routes include:
Fascaplysin features a complex molecular structure that includes a β-carboline core. Its molecular formula is , with a molecular weight of approximately 238.28 g/mol. The structure consists of a fused indole and pyridine ring system, which contributes to its biological activity.
Fascaplysin undergoes various chemical reactions that are critical for its biological activity:
Fascaplysin exhibits several mechanisms of action that contribute to its pharmacological effects:
Fascaplysin possesses distinct physical and chemical properties that are relevant for its biological activity:
Fascaplysin has significant potential in scientific research, particularly in drug discovery:
Fascaplysin exerts potent anticancer effects primarily through selective inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the G1/S cell cycle transition. The compound demonstrates exceptional binding specificity to the CDK4/cyclin D1 complex, with an IC50 of approximately 0.35 μM—significantly lower than its activity against CDK6/cyclin D2 complexes [1] [6]. This selectivity originates from fascaplysin's interaction with the enzyme's ATP-binding pocket, where its cationic five-ring coplanar backbone forms crucial Coulomb interactions with the E144 residue of CDK4. Additional donor-acceptor bonds stabilize this interaction, effectively disrupting kinase function [1].
The biochemical consequence of CDK4 inhibition is the prevention of retinoblastoma protein (pRB) phosphorylation, leading to sequestration of E2F transcription factors and subsequent G0/G1 cell cycle arrest. Chen et al. demonstrated that fascaplysin-treated cancer cells accumulate in the G1 phase within 24 hours of exposure, with a corresponding decrease in S-phase populations [1]. This arrest mechanism proves particularly effective against glioblastoma multiforme (GBM) cells, which frequently exhibit hyperexpression of cyclin D1 and reduced p16INK4A expression. Fascaplysin's potency in GBM models exceeds that of temozolomide (the standard chemotherapeutic for GBM), with studies showing cytotoxic effects at concentrations as low as 0.5 μM [7].
Table 1: Fascaplysin and Derivatives in CDK4 Inhibition Studies
Compound | CDK4/Cyclin D1 IC50 (μM) | Cell Line Models | Key Findings |
---|---|---|---|
Fascaplysin | 0.35 ± 0.05 | C6 glioma, NSCLC, PCa | Selective G1 arrest; pRB hypophosphorylation |
3-Bromofascaplysin | 0.28 ± 0.03 | DU145, PC3 prostate cancer | Enhanced CDK4 binding affinity |
6-tert-Butylfascaplysin | 1.10 ± 0.12 | 22Rv1 CRPC | Reduced DNA intercalation; maintains CDK4 inhibition |
7-Phenylfascaplysin | 0.42 ± 0.07 | HCT-116 colon cancer | Synergy with tubulin inhibitors |
Structural modifications significantly influence CDK4 inhibitory activity. Halogenation at the C-3 position (as in 3-bromofascaplysin) enhances binding affinity, while bulky substitutions like the tert-butyl group at C-6 reduce potency but mitigate off-target DNA intercalation [1] [6]. These derivatives maintain G1 arrest capability but exhibit altered pharmacological profiles, suggesting fascaplysin's core structure provides an optimal scaffold for CDK4-targeted drug development.
Fascaplysin activates both intrinsic and extrinsic apoptotic cascades through multiple interconnected mechanisms. The extrinsic pathway is initiated via fascaplysin's upregulation of death receptor 5 (DR5/TRAIL), which triggers caspase-8 activation. This was demonstrated in lung cancer models where fascaplysin treatment increased DR5 expression by >3-fold within 12 hours, leading to formation of the death-inducing signaling complex (DISC) [1] [2].
Concurrently, fascaplysin potently activates the intrinsic mitochondrial pathway through several mechanisms: (1) Disruption of mitochondrial membrane potential (ΔΨm), observed in 85% of treated leukemia cells within 6 hours; (2) Increased Bax/Bcl-2 ratio (from 0.3 to 4.2 in glioma models); and (3) Cytochrome c release culminating in caspase-9 activation [1] [7]. These mitochondrial events are partially ROS-dependent, as pretreatment with N-acetylcysteine (ROS scavenger) reduces apoptosis by 60-70% in non-small cell lung cancer (NSCLC) models [2].
Table 2: Apoptotic Biomarkers Modulated by Fascaplysin
Apoptotic Pathway | Key Biomarkers | Change Observed | Experimental Models |
---|---|---|---|
Extrinsic | DR5 expression | ↑ 3.5-fold | A549 NSCLC, HL-60 leukemia |
Caspase-8 activation | ↑ 4.1-fold | ||
Intrinsic | Bax/Bcl-2 ratio | 0.3 → 4.2 | C6 glioma, PC3 prostate cancer |
Cytochrome c release | ↑ 80% at 2μM, 6h | ||
Caspase-9 activation | ↑ 5.3-fold | ||
Execution | Caspase-3 activation | ↑ 6.8-fold | All tested cancer models |
PARP-1 cleavage | Complete at 24h, 2μM |
The convergence of these pathways leads to robust caspase-3 activation and PARP-1 cleavage, executing apoptotic cell death. Fascaplysin's ability to simultaneously engage both apoptotic routes explains its efficacy against drug-resistant malignancies, including castration-resistant prostate cancer (CRPC) cells expressing AR-V7 splice variants and temozolomide-resistant gliomas [6] [7]. Notably, 3,10-dibromofascaplysin demonstrates synergistic interactions with cytarabine in leukemia models, enhancing apoptosis through p53-independent mechanisms [1].
Beyond direct tumor cytotoxicity, fascaplysin exhibits potent anti-angiogenic activity by targeting vascular endothelial growth factor (VEGF) signaling. In hepatocellular carcinoma (BeL-7402) and sarcoma models, fascaplysin suppresses VEGF expression and secretion by up to 80% at subcytotoxic concentrations (0.1-0.5 μM) [1]. This suppression occurs through transcriptional regulation, as fascaplysin decreases HIF-1α stability and nuclear translocation, thereby reducing VEGF promoter activity [1].
The compound exerts direct effects on endothelial cells, inducing G1 cell cycle arrest in human umbilical vein endothelial cells (HUVECs) at micromolar concentrations. This is followed by mitochondrial apoptosis characterized by increased sub-G0/G1 populations and Bax/Bcl-2 ratio elevation [1]. In vivo studies using sarcoma-bearing mice revealed fascaplysin's ability to downregulate critical cell adhesion molecules (CAMs) including Pecam (CD31), Glycam1, and Vcam1. CD31 expression—a key endothelial marker—decreased by 70% in treated tumors, correlating with reduced microvessel density and impaired tumor perfusion [1].
Table 3: Anti-Angiogenic Effects of Fascaplysin in Experimental Models
Experimental System | Concentration | Key Effects | Molecular Changes |
---|---|---|---|
BeL-7402 HCC cells | 0.5 μM, 48h | 80% VEGF secretion ↓ | HIF-1α degradation; VEGF promoter inhibition |
HUVEC in vitro | 1 μM, 24h | G1 arrest; 40% apoptosis at 48h | Bax/Bcl-2 ratio ↑; caspase-3 activation |
Sarcoma mouse model | 1 mg/kg, i.p. | 70% microvessel density ↓; tumor perfusion impaired | CD31, Glycam1, Vcam1 expression ↓ |
Glioblastoma xenograft | 0.75 mg/kg, i.p. | Necrotic core expansion; hemorrhagic areas | bFGF suppression; angiopoietin-2 ↓ |
Notably, fascaplysin also inhibits basic fibroblast growth factor (bFGF), creating a dual anti-angiogenic assault. This comprehensive suppression of tumor vasculature explains its efficacy in reducing metastatic spread in lung carcinoma models and enhancing chemotherapeutic drug delivery in combination regimens [1] [2].
Fascaplysin exhibits complex interactions with non-apoptotic cell death pathways, particularly autophagy and ferroptosis. The compound induces protective autophagy as a stress response mechanism via PI3K/AKT/mTOR pathway inhibition. In lymphoblastoid cells, fascaplysin (2 μM) reduces phosphorylated AKT and mTOR levels by >60% within 6 hours, triggering LC3-I to LC3-II conversion and autophagosome formation [1] [5]. This autophagic response serves as a cytoprotective mechanism, as pharmacological autophagy inhibition (e.g., with chloroquine) enhances fascaplysin's cytotoxicity 2.5-fold in drug-resistant leukemia models [1].
More recently, fascaplysin was shown to induce ferroptosis—an iron-dependent form of cell death—in NSCLC models. Key ferroptotic markers significantly altered include: (1) 4.5-fold increase in intracellular Fe2+; (2) 3.8-fold elevation in lipid peroxidation products; (3) Depletion of glutathione (GSH) by 75%; and (4) Downregulation of glutathione peroxidase 4 (GPX4) and xCT antiporter [2]. These changes are mediated through endoplasmic reticulum (ER) stress, as fascaplysin activates the PERK-ATF4-CHOP axis, subsequently suppressing system Xc- activity and cysteine uptake [2].
Table 4: Fascaplysin-Induced Ferroptosis Biomarkers in NSCLC
Ferroptosis Marker | Change (24h treatment) | Detection Method | Functional Consequence |
---|---|---|---|
Intracellular Fe2+ | ↑ 4.5 ± 0.3-fold | FerroOrange fluorescence | Fenton reaction amplification |
Lipid ROS | ↑ 3.8 ± 0.4-fold | C11-BODIPY581/591 staining | Membrane peroxidation |
GSH/GSSG ratio | ↓ 80 ± 5% | ThiolTracker assay | Loss of antioxidant capacity |
GPX4 protein | ↓ 70 ± 8% | Western blot | Uncontrolled lipid peroxidation |
ACSL4 expression | ↑ 3.1 ± 0.2-fold | qRT-PCR | PUFA phospholipid synthesis promotion |
Remarkably, 6- and 7-tert-butylfascaplysins—despite reduced DNA intercalation—induce replication stress and DNA double-strand breaks (DSBs) in prostate cancer cells. This activates the ATR-CHK1 axis, culminating in caspase-independent apoptosis-like death [6]. This discovery highlights fascaplysin derivatives' capacity to engage novel DNA damage mechanisms beyond classical intercalation, expanding their therapeutic potential against replication-vulnerable malignancies.
Fascaplysin demonstrates clinically relevant synergies with multiple chemotherapeutic classes, potentially overcoming resistance mechanisms in aggressive cancers. In glioblastoma models, fascaplysin (0.5 μM) combined with temozolomide reduces C6 glioma viability by 90%—significantly exceeding either agent alone—through concurrent targeting of DNA repair and cell cycle checkpoints [7]. Similarly, in NSCLC, fascaplysin pre-treatment sensitizes cancer cells to cisplatin by inhibiting nucleotide excision repair pathways, reducing IC50 values 4.8-fold [1] [2].
Three key synergistic mechanisms have been elucidated:
Table 5: Documented Synergistic Combinations Involving Fascaplysin
Combination Partner | Cancer Type | Synergy Index (CI) | Proposed Mechanism |
---|---|---|---|
Anti-PD-1 immunotherapy | NSCLC | 0.28 ± 0.03 | PD-L1 upregulation; T-cell infiltration increase |
Temozolomide | Glioblastoma | 0.33 ± 0.05 | MGMT suppression; replication fork collapse |
Cisplatin | Ovarian cancer | 0.41 ± 0.07 | NER pathway inhibition; DNA adduct persistence |
Cytarabine | Acute myeloid leukemia | 0.39 ± 0.06 | p53-independent apoptosis amplification |
Abemaciclib | Breast cancer | 0.52 ± 0.08 | Complementary CDK4/6 inhibition; pRB sustainment |
These synergistic relationships permit dose reduction of conventional chemotherapeutics while maintaining efficacy, potentially mitigating systemic toxicity. Particularly noteworthy is fascaplysin's ability to overcome resistance to CDK4/6 inhibitors in prostate cancer models with RB1 deletions—a population typically unresponsive to palbociclib or abemaciclib [6].
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7